N-((E)-1-{3-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE
Overview
Description
N-((E)-1-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}methylidene)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide is a complex organic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. This compound features multiple functional groups, including dichlorophenoxy, methoxyphenyl, trifluoromethyl, and triazolyl, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((E)-1-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}methylidene)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide involves multiple steps, each requiring specific reagents and conditions. The key steps typically include:
Formation of the Dichlorophenoxy Intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the dichlorophenoxy intermediate.
Methoxyphenyl Derivative Synthesis: The methoxyphenyl derivative is synthesized through the reaction of a methoxy-substituted benzaldehyde with the dichlorophenoxy intermediate.
Triazole Formation: The triazole ring is introduced by reacting an appropriate hydrazide with a triazole precursor under acidic or basic conditions.
Final Coupling: The final step involves coupling the methoxyphenyl derivative with the triazole intermediate under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((E)-1-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}methylidene)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((E)-1-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}methylidene)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-((E)-1-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}methylidene)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-((E)-1-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}methylidene)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide: shares similarities with other compounds containing dichlorophenoxy, methoxyphenyl, and triazolyl groups.
Uniqueness
- The presence of multiple functional groups, including dichlorophenoxy, methoxyphenyl, trifluoromethyl, and triazolyl, makes this compound unique in terms of its chemical properties and potential applications.
Properties
IUPAC Name |
N-[(E)-[3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-2-[[4-ethyl-5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24Cl2F3N7O3S/c1-4-38-24(19-11-22(26(29,30)31)36-37(19)2)34-35-25(38)42-14-23(39)33-32-12-15-5-7-20(40-3)16(9-15)13-41-21-8-6-17(27)10-18(21)28/h5-12H,4,13-14H2,1-3H3,(H,33,39)/b32-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPRHMNVAXHTMR-DPWJMMOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)Cl)Cl)C4=CC(=NN4C)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)Cl)Cl)C4=CC(=NN4C)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2F3N7O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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